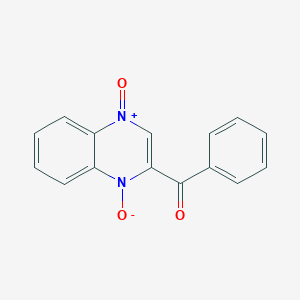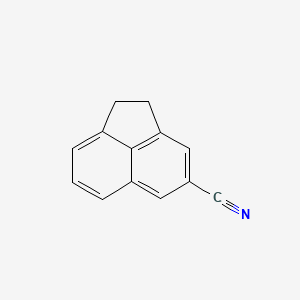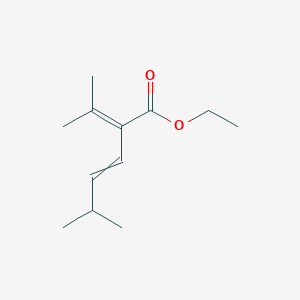
Ethyl 5-methyl-2-(propan-2-ylidene)hex-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-methyl-2-(propan-2-ylidene)hex-3-enoate is an organic compound belonging to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position . This structural feature imparts unique chemical properties to the compound, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-2-(propan-2-ylidene)hex-3-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the removal of water formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are passed through a reactor containing a solid acid catalyst. This method enhances the efficiency and yield of the esterification reaction while minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-methyl-2-(propan-2-ylidene)hex-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The α,β-unsaturated ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the α,β-unsaturated ester under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Applications De Recherche Scientifique
Ethyl 5-methyl-2-(propan-2-ylidene)hex-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of Ethyl 5-methyl-2-(propan-2-ylidene)hex-3-enoate involves its interaction with specific molecular targets and pathways. The α,β-unsaturated ester group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with biomolecules, potentially modulating their function and activity .
Comparaison Avec Des Composés Similaires
Ethyl 5-methyl-2-(propan-2-ylidene)hex-3-enoate can be compared with other similar compounds, such as:
Ethyl 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-yl carbonate: Another ester with a similar structural motif but different functional groups.
Ethyl (E)-but-2-enoate: A simpler α,β-unsaturated ester with different substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopropylidene group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
87017-23-0 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
ethyl 5-methyl-2-propan-2-ylidenehex-3-enoate |
InChI |
InChI=1S/C12H20O2/c1-6-14-12(13)11(10(4)5)8-7-9(2)3/h7-9H,6H2,1-5H3 |
Clé InChI |
LOJKKTYRLYGCHO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(C)C)C=CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14409689.png)
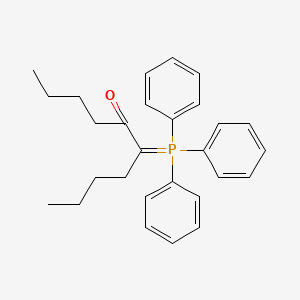
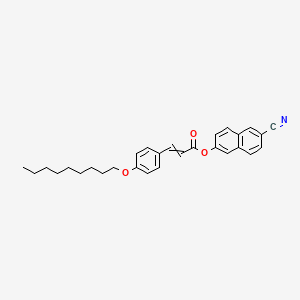

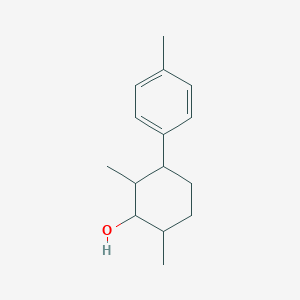
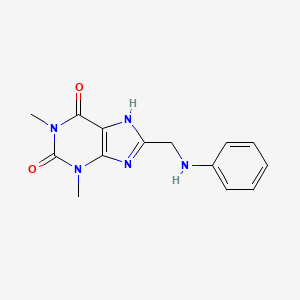

![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate](/img/structure/B14409733.png)
![Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14409738.png)
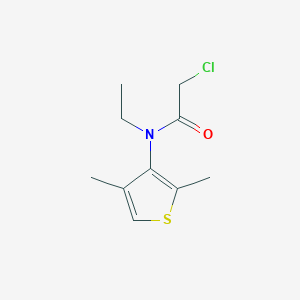
![1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B14409749.png)
